Deoxybrevianamide E: A Technical Guide to its Natural Fungal Origin
Deoxybrevianamide E: A Technical Guide to its Natural Fungal Origin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxybrevianamide E is a prenylated indole alkaloid, a class of secondary metabolites known for their structural complexity and diverse biological activities. It serves as a crucial biosynthetic precursor to other more complex brevianamides, such as brevianamide A and B, which exhibit insecticidal properties. This technical guide provides an in-depth overview of the natural sources of Deoxybrevianamide E, detailing its biosynthesis, experimental protocols for its isolation and purification, and a summary of its characterization data.
Natural Fungal Sources
Deoxybrevianamide E is primarily produced by filamentous fungi, with notable sources being species from the genera Penicillium and Aspergillus.
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Penicillium brevicompactum : This species is a well-documented producer of a variety of brevianamide alkaloids, including Deoxybrevianamide E.[1] It is often studied in the context of the biosynthesis of other complex metabolites.[2][3]
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Aspergillus ustus : This fungus is another known source of Deoxybrevianamide E.
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Penicillium italicum : This species has also been reported to produce Deoxybrevianamide E.[1]
Biosynthesis of Deoxybrevianamide E
Deoxybrevianamide E is not synthesized de novo in its final form but is derived from the precursor molecule, brevianamide F (cyclo-L-Trp-L-Pro). The biosynthesis involves the prenylation of brevianamide F at the C2 position of the indole ring. This reaction is catalyzed by a prenyltransferase enzyme.[2]
Caption: Biosynthetic conversion of Brevianamide F to Deoxybrevianamide E.
Experimental Protocols
The following sections detail the methodologies for the cultivation of a source fungus, and the subsequent extraction, isolation, and purification of Deoxybrevianamide E. These protocols are synthesized from established methods for the study of secondary metabolites from Penicillium species.
Fungal Cultivation
Penicillium brevicompactum can be cultured on a solid medium to promote the production of brevianamides.
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Media Preparation : Prepare Czapek-Dox agar medium. This is a common medium for the cultivation of Penicillium species.[2]
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Inoculation : Inoculate the Czapek-Dox agar plates with a spore suspension of Penicillium brevicompactum.[2][3]
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Incubation : Incubate the plates at 28°C for 6-7 days in the dark. The production of brevianamides has been observed to begin after conidiation starts.[2][4] For submerged fermentation, a seed culture can be prepared in a suitable liquid medium and cultivated for 26-27 hours at 24°C with shaking before inoculating the production medium.[3]
Extraction and Isolation
Following incubation, the fungal biomass and agar are processed to extract the secondary metabolites.
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Harvesting : The fungal mycelium and the agar medium are harvested.
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Extraction : The harvested material is extracted with an organic solvent. Ethyl acetate is a common choice for extracting indole alkaloids. The material is typically soaked in the solvent, and the process may be repeated to ensure complete extraction.
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Concentration : The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.
Purification
The crude extract, containing a mixture of metabolites, is subjected to chromatographic techniques to isolate Deoxybrevianamide E.
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Column Chromatography : The crude extract is first fractionated using column chromatography with a silica gel stationary phase.[5] A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute the compounds.[5]
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Thin-Layer Chromatography (TLC) : Fractions are monitored by TLC to identify those containing Deoxybrevianamide E.[5][6]
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High-Performance Liquid Chromatography (HPLC) : Fractions containing the target compound are further purified by preparative HPLC, often using a C18 reverse-phase column, to obtain pure Deoxybrevianamide E.[5][7]
Caption: Experimental workflow for the isolation and characterization of Deoxybrevianamide E.
Characterization Data
The structure of isolated Deoxybrevianamide E is confirmed using various spectroscopic techniques.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₅N₃O₂ | [1] |
| Molecular Weight | 351.4 g/mol | [1] |
| Precursor Type | [M+H]⁺ | [1] |
| Precursor m/z | 352.2 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure.
¹H NMR (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 0.97 | t | 7.4 | -CH₂-CH₃ |
| 1.49 – 1.70 | m | -CH-CH₂ -CH₃ | |
| 2.10 | dd | 9.6, 12.7 | Ph₂C-CHH -CH(Et)-NH- |
| 2.77 | dd | 9.6, 12.6 | Ph₂C-CHH -CH(Et)-NH- |
| 3.15 – 3.24 | m | -CH₂-CH (Et)-NH- | |
| 3.34 | br s | -NH - | |
| 3.47 | d | 11.5 | Ph₂C-CHH -NH- |
| 3.80 | d | 11.5 | Ph₂C-CHH -NH- |
| 7.15 – 7.40 | m | ArH |
Note: The provided ¹H NMR data is for a related pyrrolidine structure and serves as a representative example of the types of signals expected for a molecule with similar functional groups. Specific experimental data for Deoxybrevianamide E was not available in the provided search results.[1]
¹³C NMR (CDCl₃, 75 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 12.6 | |
| 30.5 | |
| 45.7 | |
| 57.4 | |
| 58.0 | |
| 60.7 | |
| 127.2 | |
| 127.9 | |
| 128.0 | |
| 129.4 | |
| 129.5 | |
| 147.4 | |
| 148.2 |
Note: The provided ¹³C NMR data is for a related pyrrolidine structure and serves as a representative example of the types of signals expected. Specific experimental data for Deoxybrevianamide E was not available in the provided search results.[1]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While specific spectra for Deoxybrevianamide E were not found in the search results, the expected characteristic absorptions can be predicted based on its functional groups.
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IR Spectroscopy : Expected to show characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide groups (around 1650 cm⁻¹), and C=C stretching of the aromatic indole ring.[8][9]
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UV-Vis Spectroscopy : The indole chromophore is expected to show absorption maxima around 220 nm and 280 nm.[8][9]
Conclusion
Deoxybrevianamide E is a significant natural product obtainable from fungal sources such as Penicillium brevicompactum. Its role as a biosynthetic intermediate makes it a compound of interest for researchers in natural product chemistry and biosynthesis. The protocols outlined in this guide, based on established methodologies, provide a framework for its successful isolation and characterization, paving the way for further investigation into its biological activities and potential applications.
References
- 1. rsc.org [rsc.org]
- 2. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. longdom.org [longdom.org]
- 7. lcms.cz [lcms.cz]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. youtube.com [youtube.com]
